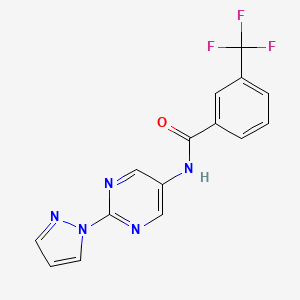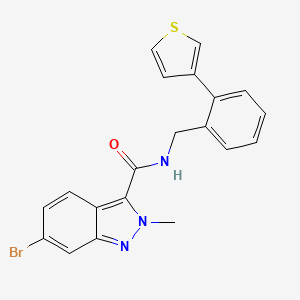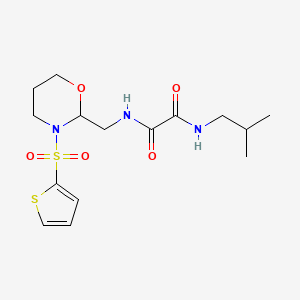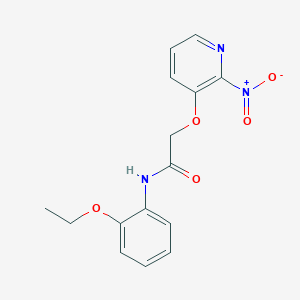![molecular formula C19H16Cl3N3OS B2526961 N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2,4-dichlorobenzyl)amine CAS No. 338960-33-1](/img/structure/B2526961.png)
N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2,4-dichlorobenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2,4-dichlorobenzyl)amine is a complex molecule that likely exhibits a range of chemical behaviors due to its various functional groups and structural features. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related chemical structures and reactions.
Synthesis Analysis
The synthesis of related compounds involves chemoselective reactions, as described in the first paper. For instance, 4,6-dichloro-2-(methylsulfonyl)pyrimidine can undergo SNAr reactions with amines, where the selectivity of the reaction depends on the nature of the amine and the presence of weak bases. Anilines and secondary aliphatic amines tend to displace the chloride group, while deprotonated anilines and their carbonyl derivatives displace the sulfone group . This information suggests that the synthesis of the compound may involve similar selective reactions, potentially using a pyrimidine derivative as a starting material.
Molecular Structure Analysis
The second paper provides information on the crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine. This compound forms inversion dimers through N—H⋯N hydrogen bonds and is further stabilized by π-stacking interactions between aromatic systems . These structural features could be relevant to the compound of interest, as it also contains aromatic systems that might engage in similar intermolecular interactions, influencing its molecular conformation and stability.
Chemical Reactions Analysis
The chemical reactions of the compound would likely be influenced by its functional groups. The presence of a sulfinyl group attached to the pyrimidine ring and the dichlorobenzyl amine suggests that it could participate in nucleophilic aromatic substitution reactions, similar to those described in the first paper . The specific reactivity would depend on the reaction conditions and the nature of the nucleophiles involved.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can offer some predictions. The presence of multiple chlorine atoms and a sulfinyl group suggests that the compound would have significant electronegativity, potentially affecting its solubility and reactivity. The aromatic rings and the potential for hydrogen bonding could influence its melting point, boiling point, and solid-state structure, as seen with the related compound in the second paper .
Scientific Research Applications
Synthesis and Chemical Properties
Chemical compounds with complex structures similar to "N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2,4-dichlorobenzyl)amine" often involve intricate synthesis processes. For example, the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines highlights the role of chiral sulfinamides in stereoselective synthesis, providing a pathway to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives (Philip et al., 2020). These methodologies offer general access to compounds that represent the structural motif of many natural products and therapeutically applicable compounds, suggesting potential applications in medicinal chemistry and drug development.
Environmental Impact and Degradation
Studies on the environmental fate, toxicity, and degradation products of chemical warfare agents and pesticides (Munro et al., 1999) can provide insights into the environmental aspects of similar compounds. The degradation of nitrogen-containing hazardous compounds using advanced oxidation processes (Bhat & Gogate, 2021) highlights the challenges and methodologies for mitigating the impact of such compounds on the environment, emphasizing the importance of developing sustainable chemical practices.
Potential Applications in Material Science
The synthesis and application potential of xylan derivatives (Petzold-Welcke et al., 2014) provide an example of how chemical modification can lead to new biopolymer ethers and esters with specific properties. This suggests that compounds with functionalities similar to "N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2,4-dichlorobenzyl)amine" might find applications in the development of novel materials with tailored properties for industrial applications.
properties
IUPAC Name |
6-[(4-chlorophenyl)sulfinylmethyl]-N-[(2,4-dichlorophenyl)methyl]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl3N3OS/c1-12-24-16(11-27(26)17-6-4-14(20)5-7-17)9-19(25-12)23-10-13-2-3-15(21)8-18(13)22/h2-9H,10-11H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAYXIREIJZWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=C(C=C(C=C2)Cl)Cl)CS(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2,4-dichlorobenzyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2526882.png)
![N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2526886.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2526887.png)

![3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526892.png)



![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2526896.png)
![N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2526898.png)
